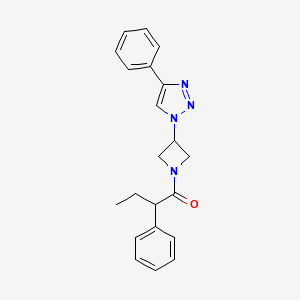

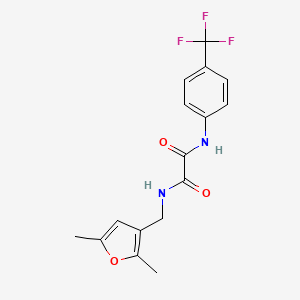

2-phenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)butan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of Triazolylazetidinone involves several steps. One common approach is the reaction between p-hydroxy benzaldehyde and phenyl hydrazine to form the core triazole ring. Subsequent modifications yield the final compound. Spectral data analyses, including IR, 1H-NMR, 13C-NMR spectra, and HRMS, confirm the identity of the synthesized compound .

Molecular Structure Analysis

The molecular structure of Triazolylazetidinone consists of a central azetidinone ring linked to a triazole ring. The phenyl groups contribute to its aromatic character. The proton NMR spectrum reveals distinct signals corresponding to different protons in the molecule .

Scientific Research Applications

Drug Discovery

1,2,3-triazoles have found broad applications in drug discovery . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market . Therefore, “2-phenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)butan-1-one” could potentially be used in the development of new drugs.

Organic Synthesis

1,2,3-triazoles are used in organic synthesis . Their high chemical stability and strong dipole moment make them useful in various synthetic methodologies .

Polymer Chemistry

1,2,3-triazoles are used in polymer chemistry . They can be used to create polymers with unique properties.

Supramolecular Chemistry

1,2,3-triazoles are used in supramolecular chemistry . They can be used to create complex structures at the molecular level.

Bioconjugation

1,2,3-triazoles are used in bioconjugation . They can be used to attach various biological molecules together.

Chemical Biology

1,2,3-triazoles are used in chemical biology . They can be used to study biological systems using the tools and methods of chemistry.

Fluorescent Imaging

1,2,3-triazoles are used in fluorescent imaging . They can be used to create fluorescent probes for imaging biological systems.

Materials Science

1,2,3-triazoles are used in materials science . They can be used to create materials with unique properties.

Future Directions

Mechanism of Action

Target of Action

Similar compounds with a 1,2,3-triazole moiety have been reported to exhibit potent inhibitory activities against various cancer cell lines .

Mode of Action

It’s known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction can inhibit the proliferation of certain cancer cells by inducing apoptosis .

Biochemical Pathways

Compounds with similar structures have been shown to interact with β-tubulin via h-bonding with numerous amino acids , which could potentially disrupt microtubule dynamics and inhibit cell division.

Pharmacokinetics

Similar compounds have shown effective cytotoxic activity against various cancer cell lines with ic50 values in the nanomolar range , suggesting good bioavailability.

Result of Action

The result of the compound’s action is the inhibition of the proliferation of certain cancer cells by inducing apoptosis . This is achieved through the interaction of the compound with its targets, leading to changes in cellular processes such as cell division.

properties

IUPAC Name |

2-phenyl-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]butan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O/c1-2-19(16-9-5-3-6-10-16)21(26)24-13-18(14-24)25-15-20(22-23-25)17-11-7-4-8-12-17/h3-12,15,18-19H,2,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQENJVMXMQSKET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-phenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)butan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methylphenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide](/img/structure/B2962003.png)

![N-(2,5-dichlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2962008.png)

![2-Cyano-3-[(3,4-dimethoxyphenethyl)amino]-2-butenamide](/img/structure/B2962014.png)

![3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid](/img/structure/B2962022.png)

![3-[2-(Benzenesulfonyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-3-yl]-2-chloro-8-methylquinoline](/img/structure/B2962023.png)

![5-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2962025.png)

![2-([1,1'-biphenyl]-4-yl)-N-((1-methylpiperidin-4-yl)methyl)acetamide](/img/structure/B2962026.png)